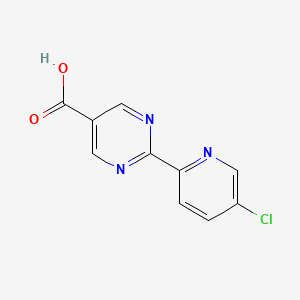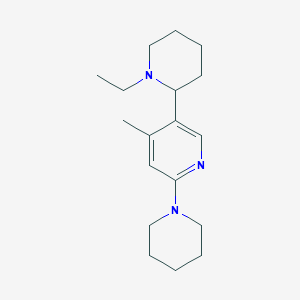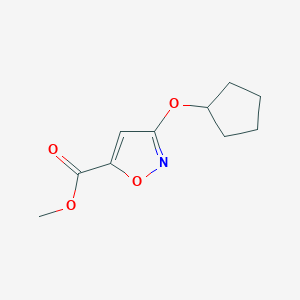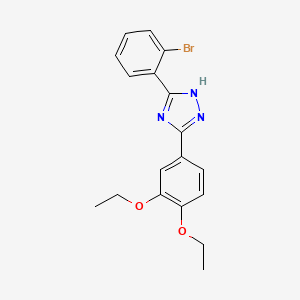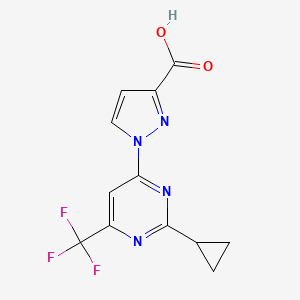
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-シクロプロピル-6-(トリフルオロメチル)ピリミジン-4-イル)-1H-ピラゾール-3-カルボン酸は、シクロプロピル、トリフルオロメチル、ピリミジニル、ピラゾール部分のユニークな組み合わせを特徴とするヘテロ環式化合物です。
準備方法
合成経路と反応条件
1-(2-シクロプロピル-6-(トリフルオロメチル)ピリミジン-4-イル)-1H-ピラゾール-3-カルボン酸の合成は、通常、容易に入手可能な前駆体から始まる多段階反応を伴います。一般的な経路には、次のステップが含まれます。
ピリミジン環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることによって達成できます。
トリフルオロメチル基の導入: このステップでは、通常、トリフルオロメチルヨージドやトリフルオロメチルスルホン酸塩などのトリフルオロメチル化剤が使用されます。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジケトンを含む環化反応によって行うことができます。
最終カップリングとカルボキシル化: 最後のステップでは、ピリミジン環とピラゾール環をカップリングし、カルボキシル化してカルボン酸基を導入します。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために上記の合成経路の最適化が含まれる場合があります。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、反応効率を向上させるための触媒の使用が含まれる場合があります。
化学反応の分析
反応の種類
1-(2-シクロプロピル-6-(トリフルオロメチル)ピリミジン-4-イル)-1H-ピラゾール-3-カルボン酸は、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
置換: この化合物は、ピリミジン環とピラゾール環に存在する置換基に応じて、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求電子置換のためのN-ブロモスクシンイミドなどのハロゲン化剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究の応用
1-(2-シクロプロピル-6-(トリフルオロメチル)ピリミジン-4-イル)-1H-ピラゾール-3-カルボン酸は、いくつかの科学研究の応用があります。
医薬品化学: 特に抗炎症作用と抗がん作用のために、医薬品設計におけるファーマコフォアとしての可能性について調査されています。
農薬: この化合物は、害虫の特定の酵素を阻害する能力があるため、殺虫剤または除草剤としての潜在的な用途について研究されています。
材料科学: ユニークな電子特性または光学特性を持つ新しい材料の開発における潜在的な用途について調査されています。
科学的研究の応用
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
作用機序
1-(2-シクロプロピル-6-(トリフルオロメチル)ピリミジン-4-イル)-1H-ピラゾール-3-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。たとえば、医薬品化学では、病気の経路に関与する酵素または受容体を阻害する可能性があります。トリフルオロメチル基は、結合親和性と代謝安定性を高め、ピラゾール環とピリミジン環は、全体的な生物活性とファーマコフォアとしての可能性に寄与しています。
類似の化合物との比較
類似の化合物
- 1-(2-シクロプロピル-6-(トリフルオロメチル)ピリミジン-4-イル)ピペリジン-3-カルボン酸
- 1-(2-シクロプロピル-6-(トリフルオロメチル)ピリミジン-4-イル)-1,4-ジアゼパン
独自性
1-(2-シクロプロピル-6-(トリフルオロメチル)ピリミジン-4-イル)-1H-ピラゾール-3-カルボン酸は、明確な化学的および生物学的特性を付与する官能基の特定の組み合わせのために、ユニークです。トリフルオロメチル基の存在は、親油性と代謝安定性を高め、ピラゾール環は、生物活性とファーマコフォアとしての可能性に寄与しています。
類似化合物との比較
Similar Compounds
- 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid
- 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane
Uniqueness
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrazole ring contributes to its bioactivity and potential as a pharmacophore.
特性
分子式 |
C12H9F3N4O2 |
|---|---|
分子量 |
298.22 g/mol |
IUPAC名 |
1-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)8-5-9(17-10(16-8)6-1-2-6)19-4-3-7(18-19)11(20)21/h3-6H,1-2H2,(H,20,21) |
InChIキー |
UTWLFLAFFUHCTC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC(=CC(=N2)N3C=CC(=N3)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





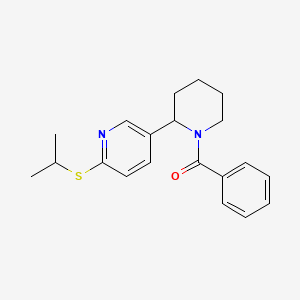

![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)

